molecular formula C14H26Cl3N5O B2508705 [3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride CAS No. 1803592-07-5

[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride

Cat. No.: B2508705
CAS No.: 1803592-07-5
M. Wt: 386.75
InChI Key: PDTSNHDYNSUZKF-UHFFFAOYSA-N
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Description

“[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride” is a chemical compound with the CAS Number: 1803592-07-5 . It has a molecular weight of 386.75 . The IUPAC name of this compound is (5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl) (4-methylpiperazin-1-yl)methanone trihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23N5O.3ClH/c1-17-4-6-18(7-5-17)14(20)12-10-16-19-3-2-11(9-15)8-13(12)19;;;/h10-11H,2-9,15H2,1H3;3*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

Novel arylpiperazines, including derivatives similar to the compound , have been identified as alpha 1-adrenoceptor subtype-selective antagonists. They demonstrate promising results in functional in vitro screening and show selectivity for the alpha 1-adrenoceptor subtype prevalent in the human lower urinary tract (Elworthy et al., 1997).

Anticancer and Anti-5-Lipoxygenase Agents

Research on pyrazolopyrimidines derivatives, structurally related to the compound , indicates potential applications as anticancer and anti-5-lipoxygenase agents. This includes a series of synthesized derivatives that have shown cytotoxic effects against HCT-116 and MCF-7 cancer cell lines (Rahmouni et al., 2016).

Antimicrobial Activity

Compounds structurally related to [3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride have shown antimicrobial activity. This includes pyrazolo[1,5-a] pyrimidine and pyrazolo[3,4-b]pyridine derivatives, which have been tested against various microorganisms (Abdelhamid et al., 2010).

Antiproliferative Activity

Research on pyrazolo[3,4-c]pyridines, which share structural similarities with the compound , reveals their potential in antiproliferative activity. These compounds have shown effectiveness against melanoma, prostate cancer cell lines, and induced apoptotic cell death in these cell lines (Gavriil et al., 2017).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

[5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O.3ClH/c1-17-4-6-18(7-5-17)14(20)12-10-16-19-3-2-11(9-15)8-13(12)19;;;/h10-11H,2-9,15H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTSNHDYNSUZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C3CC(CCN3N=C2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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